
N-(3-acetamido-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamido-5-nitrophenyl)acetamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as NANA and is a derivative of N-acetylneuraminic acid, a naturally occurring sialic acid. NANA has been shown to have various biological effects, including anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new therapeutic agents.
Mechanism Of Action
The mechanism of action of NANA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation. NANA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, NANA has also been shown to have anti-tumor effects. Studies have demonstrated that NANA inhibits the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. NANA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
NANA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in biomedical research. However, NANA has some limitations, including its low solubility in water, which can make it difficult to use in certain experimental systems.
Future Directions
There are several future directions for research on NANA. One area of interest is the development of NANA-based therapeutics for the treatment of inflammatory and autoimmune diseases. Another area of research is the investigation of the anti-tumor effects of NANA and its potential use in cancer therapy. Additionally, further studies are needed to better understand the mechanism of action of NANA and to identify other potential applications for this compound in biomedical research.
In conclusion, N-(3-acetamido-5-nitrophenyl)acetamide, or NANA, is a promising compound with potential applications in biomedical research. Its anti-inflammatory and anti-tumor activities make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully elucidate the mechanism of action of NANA and to identify other potential applications for this compound.
Scientific Research Applications
NANA has been extensively studied for its potential applications in biomedical research. One of the major areas of research has been its anti-inflammatory activity. Studies have shown that NANA inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
properties
CAS RN |
17178-95-9 |
|---|---|
Product Name |
N-(3-acetamido-5-nitrophenyl)acetamide |
Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
N-(3-acetamido-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H11N3O4/c1-6(14)11-8-3-9(12-7(2)15)5-10(4-8)13(16)17/h3-5H,1-2H3,(H,11,14)(H,12,15) |
InChI Key |
FRCLOWVCWDXYJK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C |
Other CAS RN |
17178-95-9 |
synonyms |
1,3-Bis(acetylamino)-5-nitrobenzene |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

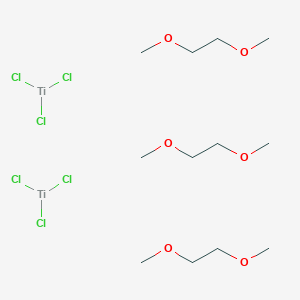
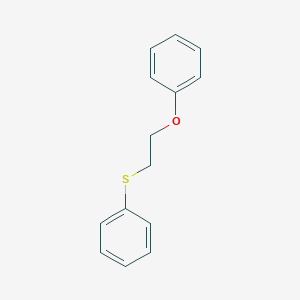
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
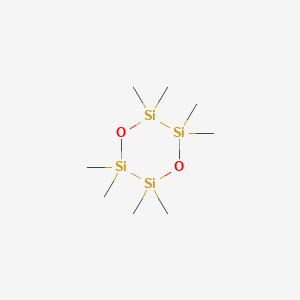

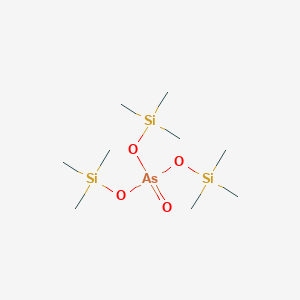


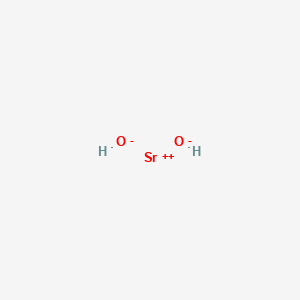
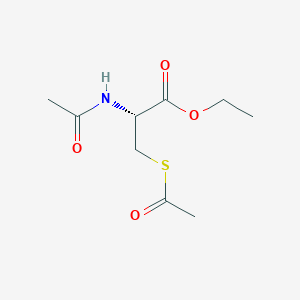
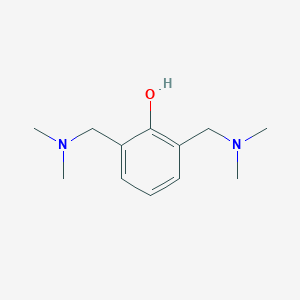
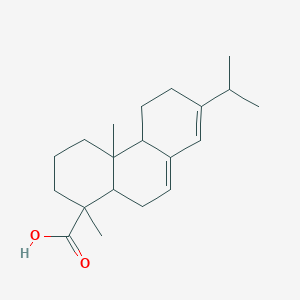
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)
